2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
描述
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a synthetic quinazolinone derivative structurally related to vasicine, an alkaloid from Adhatoda vasica. The compound features a fused azepine-quinazolinone core with methoxy substitutions at positions 2 and 2.
属性
IUPAC Name |
2,3-dimethoxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-19-12-8-10-11(9-13(12)20-2)16-14-6-4-3-5-7-17(14)15(10)18/h8-9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUNCLSLEFOXHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCCCCC3=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic routes and reaction conditions: The synthesis of 2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can be approached via several routes. One effective method involves the reaction of a suitable quinazolinone precursor with appropriate azepine-forming reagents under acidic or basic conditions. A typical synthetic pathway may include steps such as cyclization, substitution, and reduction reactions.
Industrial production methods: Scale-up production of this compound in an industrial setting would demand optimized reaction conditions to ensure high yield and purity. This might involve utilizing robust catalysts, controlled temperature conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of reactions it undergoes: The compound is known to participate in various chemical reactions, including:
Oxidation: Can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Could potentially be reduced to obtain hydrogenated analogs.
Substitution: Halogen, nitro, or alkyl groups can be introduced into the aromatic ring or the azepine moiety.
Common reagents and conditions: Reactions involving this compound may utilize reagents such as sodium borohydride for reductions, and bromine or chlorine for substitution reactions. Catalysts like palladium or platinum could be employed for hydrogenation processes.
Major products formed: Reaction products will vary based on the reaction type but might include diverse quinazolinone derivatives, azepine-modified compounds, or more complex heterocyclic structures.
科学研究应用
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a chemical compound with the molecular formula and a molecular weight of 274.32 g/mol . It features a complex structure including a quinazoline core fused with a tetrahydroazepine ring, with methoxy groups at the 2 and 3 positions. The CAS registry number for this compound is 475638-35-8 .
Potential Applications
This compound has potential applications in medicinal chemistry due to its biological activities, particularly as a bronchodilator for treating respiratory diseases.
Bronchodilator Effects:
- This compound has demonstrated bronchodilator effects, with greater efficacy than theophylline, a traditional bronchodilator. This suggests its potential use in treating respiratory conditions like asthma or chronic obstructive pulmonary disease (COPD).
- Preliminary research suggests that it may interact with adenosine receptors and phosphodiesterase enzymes involved in airway relaxation, which could explain its bronchodilator effects and suggest pathways for further investigation into its therapeutic potential.
Structural Similarity and Pharmacological Properties:
- The structural similarity of this compound to other bioactive compounds hints at further unexplored pharmacological properties. Its unique structure, featuring both a tetrahydroazepine ring and two methoxy groups, distinguishes it from similar compounds, potentially leading to specific biological activities and therapeutic applications not found in other derivatives.
Reactivity and Synthesis:
- The reactivity of this compound can be attributed to its functional groups. The methoxy groups can undergo reactions typical for ethers, such as cleavage under acidic conditions or nucleophilic substitution. The nitrogen atoms in the azepine and quinazoline rings can participate in electrophilic aromatic substitution reactions or coordination with metal ions, which may enhance its pharmacological properties.
- The synthesis of this compound typically involves multi-step organic reactions.
Potential Interactions with Biological Targets:
- Studies on the interactions of this compound with biological targets are essential for understanding its mechanism of action. Preliminary research indicates that it may interact with adenosine receptors and phosphodiesterase enzymes involved in airway relaxation.
Structural Analogues and Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7,8-Dimethoxyquinazolin-12(6H)-one | Quinazoline core with methoxy groups | Anticancer properties |
| 6-Methyl-7-hydroxyquinazolin-12(6H)-one | Hydroxy group substitution | Antimicrobial activity |
| 4-Methyl-7-(4-methylpiperazinyl)quinazolin-12(6H)-one | Piperazine substituent | Antidepressant effects |
作用机制
The compound exerts its effects through interactions with specific molecular targets, potentially involving enzyme inhibition or receptor binding. The exact mechanism may depend on the context of its application, whether as an antimicrobial agent binding to bacterial enzymes or as an anticancer agent interfering with cell signaling pathways.
相似化合物的比较
Structural and Functional Analogues
Key Observations:
- TAZQ : The parent compound exhibits broad bioactivity, including dose-dependent anticancer effects via NF-κB and PI3k/Akt pathways . Its stability under acidic, oxidative, and thermal stress makes it suitable for formulation, though alkaline degradation necessitates careful storage .
- RLX: A hexahydro analog with enhanced oral bronchodilatory efficacy. Its mechanism involves inhibition of mast cell degranulation and calcium influx, similar to cromoglycate and aminophylline .
- No bronchodilatory activity is reported for halogenated metabolites of TAZQ .
- Dimethoxy Substitution (Target Compound) : The 2,3-dimethoxy groups likely improve lipophilicity (predicted LogP ~2.5) and steric hindrance compared to TAZQ (LogP ~1.8), which could influence membrane permeability and enzymatic degradation.
Stability and Degradation Profiles
Table 2: Stability Comparison Under Stress Conditions
*Note: Stability predictions for the dimethoxy analog are extrapolated from TAZQ data and substituent effects.
- Alkaline Sensitivity: TAZQ degrades via ring-opening under alkaline conditions, forming a primary degradation product resolved at 4.2 min in HPLC .
- Oxidative Resistance : Both TAZQ and its derivatives show negligible degradation with H₂O₂ (3–6%), suggesting robust resistance to oxidation .
Pharmacological and Mechanistic Differences
- Bronchodilatory Activity :
- Anticancer Activity: TAZQ induces apoptosis in colon cancer cells via NF-κB suppression, while benzoquinazolinone 12 (a structurally distinct analog) shows higher potency through allosteric modulation of kinases . The dimethoxy groups may enhance DNA intercalation or topoisomerase inhibition, common mechanisms in quinazolinone-based anticancer agents.
生物活性
2,3-Dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a chemical compound with the molecular formula and a molecular weight of 274.32 g/mol. This compound features a unique structure that combines a quinazoline core with a tetrahydroazepine ring, characterized by methoxy groups at the 2 and 3 positions. These structural features contribute to its notable biological activities.
Bronchodilator Effects
Research indicates that this compound exhibits significant bronchodilator effects. Preliminary studies suggest that it may be more effective than traditional bronchodilators like theophylline in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The compound appears to interact with adenosine receptors and phosphodiesterase enzymes, which are crucial for airway relaxation.
Comparative Biological Activity
The following table summarizes compounds structurally similar to this compound and their known biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7,8-Dimethoxyquinazolin-12(6H)-one | Quinazoline core with methoxy groups | Anticancer properties |
| 6-Methyl-7-hydroxyquinazolin-12(6H)-one | Hydroxy group substitution | Antimicrobial activity |
| 4-Methyl-7-(4-methylpiperazinyl)quinazolin-12(6H)-one | Piperazine substituent | Antidepressant effects |
Uniqueness : The presence of both tetrahydroazepine and two methoxy groups distinguishes this compound from others in its class. This unique structure may contribute to its specific biological activities and therapeutic applications not found in other derivatives .
Study on Bronchodilator Efficacy
In a comparative study assessing the bronchodilator efficacy of various compounds, this compound demonstrated superior performance over traditional agents. The study utilized in vitro assays to measure airway relaxation and found that this compound significantly increased bronchodilation compared to controls .
Pharmacokinetic Profile
The pharmacokinetic profile of this compound remains largely unexplored; however, its structural characteristics suggest potential for favorable absorption and distribution properties. Further studies are needed to elucidate its bioavailability and metabolic pathways.
常见问题
Q. What experimental methodologies are recommended for optimizing the synthesis of 2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one?
To optimize synthesis, employ Design of Experiments (DOE) frameworks to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can minimize trials while identifying critical factors . Catalyst screening (e.g., deep eutectic solvents or NGPU catalysts) may improve yield and reduce reaction times, as demonstrated in analogous quinazolinone syntheses . Validate purity using HPLC or NMR, cross-referenced with pharmaceutical reference standards (e.g., EP/BP guidelines) .
Q. How can researchers ensure accurate structural characterization of this compound?
Combine multi-modal analytical techniques :
- NMR spectroscopy (1H/13C, 2D-COSY) to resolve methoxy and azepino-quinazolinone ring protons.
- High-resolution mass spectrometry (HRMS) to confirm molecular formula and detect isotopic patterns.
- X-ray crystallography (if crystalline) for absolute stereochemical assignment.
Cross-validate results with computational methods (e.g., DFT-based NMR chemical shift predictions) . Always include a Certificate of Analysis (CoA) for critical intermediates .
Q. What are the best practices for investigating the compound’s mechanism of action in biological systems?
Begin with computational docking studies (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases, GPCRs). Validate experimentally via:
- Enzyme inhibition assays (IC50 determination) under controlled pH and temperature.
- Isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters.
Address contradictory results by repeating assays in triplicate and applying statistical tests (e.g., ANOVA with post-hoc Tukey correction) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data (e.g., pH-dependent degradation vs. thermal stability)?
Adopt a multi-variable stability protocol :
- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation products.
- Use QbD (Quality by Design) principles to model degradation kinetics, incorporating factors like pH, light exposure, and excipient interactions .
- Apply LC-MS/MS to identify degradation byproducts and propose degradation pathways. Cross-reference with computational degradation simulations (e.g., COSMO-RS) .
Q. What reactor design considerations are critical for scaling up the synthesis of this compound?
Optimize continuous-flow reactors to enhance heat/mass transfer and reduce side reactions:
- Use computational fluid dynamics (CFD) (e.g., COMSOL Multiphysics) to model mixing efficiency and residence time distribution .
- Incorporate membrane separation technologies (e.g., nanofiltration) for in-line purification, as classified under CRDC RDF2050104 .
- Validate scalability via kinetic modeling (e.g., Arrhenius plots) to ensure reaction consistency across batch sizes .
Q. How can AI-driven methods improve the prediction of this compound’s pharmacokinetic (PK) properties?
Leverage machine learning (ML) platforms trained on structural analogs:
- Input molecular descriptors (e.g., LogP, topological polar surface area) into tools like ADMET Predictor® to estimate bioavailability and metabolic clearance.
- Refine predictions with physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus®), integrating in vitro permeability (Caco-2) and hepatocyte stability data .
- Address data gaps via active learning algorithms that prioritize high-uncertainty experiments for validation .
Q. What advanced strategies are recommended for elucidating the compound’s degradation pathways in environmental matrices?
Deploy isotopic labeling (13C/15N) to track degradation intermediates in simulated environmental conditions (e.g., soil/water systems). Combine with:
- Non-targeted LC-HRMS to identify transformation products.
- Ecotoxicity assays (e.g., Daphnia magna LC50) to assess environmental impact.
- Quantum mechanical calculations (e.g., DFT) to predict reactive sites for oxidative or hydrolytic cleavage .
Methodological Notes
- Data Contradiction Management : Use Bayesian statistical frameworks to weigh conflicting evidence, incorporating prior experimental knowledge to refine posterior probabilities .
- Safety Protocols : Adhere to SDS guidelines (e.g., Combi-Blocks HD-6311) for handling hygroscopic or light-sensitive intermediates, including inert-atmosphere storage and PPE compliance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
